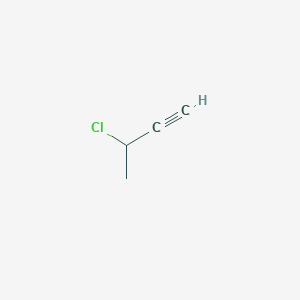

3-Chloro-1-butyne

Cat. No. B1584404

M. Wt: 88.53 g/mol

InChI Key: PZFBULOUMNPBFA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04423064

Procedure details

A 250 milliliter flask was equipped with a magnetic stirrer, reflux condenser and nitrogen inlet. The flask was dried with external heat and then charged with 19.92 grams (0.22 mol) of 3-chloro-1-butyne, 30.49 grams (0.15 mol) of 1-trimethylsilyloxy-1-ethoxy-3-methylbutene prepared in Part A, 100 milliliters of dry methylene chloride, and 0.5 grams of anhydrous zinc chloride. The reaction mixture was stirred at room temperature and monitored by infrared for 48 hours. The disappearance of the ketene acetal C=C peak at 1675 cm-1 and the appearance of an ester C=O peak at 1720 cm-1 was observed. The reaction mixture was then worked up by diluting with 150 milliliters of methylene chloride and washing five times with 100 milliliters of 5% sodium bicarbonate and twice with water. The methylene chloride was dried (MgSO4) and removed under vacuum to give a residue. The residue was vacuum distilled through a vigreux column to give 8.44 grams (0.05 mol) of ethyl 2-isopropyl-3-methyl-4-pentynoate having the appearance of a colorless oil and a boiling point of 66°-76° C. at 7 millimeters pressure.

Name

1-trimethylsilyloxy-1-ethoxy-3-methylbutene

Quantity

30.49 g

Type

reactant

Reaction Step One

[Compound]

Name

ketene acetal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl[CH:2]([CH3:5])[C:3]#[CH:4].C[Si](C)(C)[O:8][C:9]([O:14][CH2:15][CH3:16])=[CH:10][CH:11]([CH3:13])[CH3:12].C(O)[C@H](O)[C@H]1OC(=O)C(O)=C1O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH:11]([CH:10]([CH:3]([CH3:4])[C:2]#[CH:5])[C:9]([O:14][CH2:15][CH3:16])=[O:8])([CH3:13])[CH3:12] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.92 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C#C)C

|

|

Name

|

1-trimethylsilyloxy-1-ethoxy-3-methylbutene

|

|

Quantity

|

30.49 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](OC(=CC(C)C)OCC)(C)C

|

Step Two

[Compound]

|

Name

|

ketene acetal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

|

Step Four

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 milliliter flask was equipped with a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser and nitrogen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was dried

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with external heat

|

WASH

|

Type

|

WASH

|

|

Details

|

washing five times with 100 milliliters of 5% sodium bicarbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The methylene chloride was dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a residue

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled through a vigreux column

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C(C(=O)OCC)C(C#C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.05 mol | |

| AMOUNT: MASS | 8.44 g | |

| YIELD: CALCULATEDPERCENTYIELD | 33.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |